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Abstract
Strontium, an alkaline earth metal with chemical similarities to calcium, has garnered significant

interest for its therapeutic effects on bone metabolism, particularly in the context of

osteoporosis. Various strontium salts, including strontium gluconate, are utilized to deliver

strontium to the body. This technical guide provides a comprehensive overview of the current

understanding of the oral bioavailability and pharmacokinetics of strontium, with a specific

focus on strontium gluconate. Due to a lack of extensive research specifically on the oral

administration of strontium gluconate, this document extrapolates data from intravenous

studies of strontium gluconate and oral studies of other strontium salts, such as strontium

lactate and strontium ranelate. This guide details relevant pharmacokinetic parameters,

experimental protocols for in-vivo and in-vitro assessments, and the molecular signaling

pathways through which strontium exerts its effects on bone cells.

Introduction
Strontium salts are under investigation and used as supplements to support bone health. The

therapeutic efficacy of any orally administered agent is fundamentally dependent on its

bioavailability and pharmacokinetic profile. Strontium gluconate is one of the various organic
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salts of strontium, which is believed to offer good biocompatibility and ease of absorption. This

document synthesizes the available scientific literature to provide a detailed technical resource

on the absorption, distribution, metabolism, and excretion (ADME) of strontium, with specific

data pertaining to strontium gluconate where available.

Pharmacokinetics of Strontium
The pharmacokinetics of strontium are characterized by its similarity to calcium, leading to its

incorporation into bone tissue. Following oral administration, strontium is absorbed from the

gastrointestinal tract, distributed to various tissues with a high affinity for bone, and primarily

excreted through the kidneys.

Absorption and Oral Bioavailability
The intestinal absorption of strontium occurs through mechanisms shared with calcium. Studies

on various strontium salts indicate that the oral bioavailability of strontium is generally

moderate. For instance, the oral bioavailability of strontium from strontium lactate has been

estimated to be between 27% and 34%. The absolute oral bioavailability of strontium from

strontium ranelate is approximately 25%. While direct studies on the oral bioavailability of

strontium gluconate are not readily available in the reviewed literature, it is expected to be in

a similar range, given that the absorption is primarily dependent on the strontium ion itself.

Distribution
Following absorption, strontium is distributed throughout the body, with over 99% of the body's

strontium content being found in bone. It has an apparent volume of distribution at a steady

state of approximately 64 liters, which is similar to the exchangeable pool of calcium. Strontium

is incorporated into the bone matrix, particularly in areas of active bone formation.

Metabolism
Strontium is a trace element and does not undergo metabolic transformation in the

conventional sense. It primarily exists in its ionic form (Sr²⁺). Its metabolism consists of

interactions with proteins and formation of complexes with anions like carbonate, phosphate,

citrate, and lactate.

Excretion
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Absorbed strontium is eliminated from the body primarily through renal excretion. Fecal

excretion of absorbed strontium also occurs, suggesting a mechanism for its transfer into the

gastrointestinal tract, possibly through biliary excretion or direct secretion from plasma into the

intestine.

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for strontium from

intravenous administration of strontium gluconate and oral administration of other strontium

salts.

Table 1: Pharmacokinetic Parameters of Intravenous Strontium Gluconate in Healthy Male

Volunteers

Parameter Mean Value Reference

Dose 5 mmol

Half-life (t½) 5.4 days

Total Clearance (CL) 9.4 ml/min

Renal Clearance (CLR) 5.4 ml/min

Non-Renal Clearance (CLNR) 4.0 ml/min

Volume of Distribution (Vd) 64 L

Table 2: Pharmacokinetic Parameters of Oral Strontium Lactate in Healthy Adults
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Parameter
Dose: 170 mg
Sr

Dose: 340 mg
Sr

Dose: 680 mg
Sr

Reference

Cmax 2.6 ± 0.6 mg/dL 6.4 ± 1.8 mg/dL 9.3 ± 2.1 mg/dL

Tmax ~3.1 hours ~3.2 hours ~2.8 hours

Half-life (t½)
12.37 ± 0.75

hours

12.18 ± 0.84

hours

14.02 ± 1.04

hours

Oral

Bioavailability (F)

27% - 34%

(estimated)

27% - 34%

(estimated)

27% - 34%

(estimated)

Experimental Protocols
This section details the methodologies for key experiments relevant to determining the

pharmacokinetics and effects of strontium gluconate.

Human Pharmacokinetic Study (Intravenous Strontium
Gluconate)

Objective: To determine the pharmacokinetic profile of intravenously administered strontium
gluconate.

Subjects: Healthy male volunteers.

Study Drug Administration: A single dose of 5 mmol of strontium gluconate was

administered via intravenous infusion over 1 hour.

Sample Collection: Blood and urine samples were collected at predefined intervals for up to

20 days post-infusion.

Analytical Method: Strontium concentrations in plasma and urine were measured using

atomic absorption spectrophotometry.

Data Analysis: Plasma strontium concentration-time data were fitted to a triexponential

function to calculate pharmacokinetic parameters, including half-life, clearance, and volume

of distribution.
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Animal Model for Osteoporosis (Glucocorticoid-
Induced)

Objective: To evaluate the efficacy of strontium gluconate in a rat model of glucocorticoid-

induced osteoporosis (GIOP).

Animal Model: Sprague-Dawley rats.

Induction of Osteoporosis: Dexamethasone is administered to induce osteoporosis.

Treatment Groups:

Control group

Dexamethasone-treated group (GIOP model)

Dexamethasone + Strontium Gluconate treated group

Evaluation Parameters:

Bone mineral density (BMD) measurement.

Micro-computed tomography (micro-CT) analysis of bone microarchitecture.

Histomorphometric analysis of bone formation and resorption markers.

Gene expression analysis of bone-related signaling molecules via microarray.

Analytical Methods for Strontium Quantification
The accurate quantification of strontium in biological matrices is crucial for pharmacokinetic

studies.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method

for measuring low levels of strontium in biological samples like serum, plasma, and urine.

Sample Preparation: Serum samples are typically diluted with a solution of nitric acid (e.g.,

1% HNO₃) and an internal standard (e.g., Yttrium). This dilution helps to reduce matrix
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effects.

Instrumentation: An ICP-MS instrument is used to detect and quantify the specific isotope

of strontium (e.g., ⁸⁸Sr).

Atomic Absorption Spectroscopy (AAS): This technique is also widely used for determining

strontium levels in biological and environmental samples.

X-Ray Fluorescence Spectrometry: This method can be used for the rapid determination of

strontium in biological samples.

Signaling Pathways of Strontium in Bone
Strontium exerts its beneficial effects on bone by modulating key signaling pathways in

osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

A primary mechanism of action for strontium is the activation of the Calcium-Sensing Receptor

(CaSR). This activation triggers a cascade of intracellular signaling events that ultimately lead

to an increase in bone formation and a decrease in bone resorption.

In osteoblasts, strontium-mediated CaSR activation stimulates pathways such as MAPK

ERK1/2 and Wnt/NFATc, promoting osteoblast proliferation, differentiation, and survival. In

osteoclasts, strontium signaling via the CaSR can modulate the expression of RANKL and

OPG, key regulators of osteoclastogenesis, leading to reduced bone resorption. A study on

strontium gluconate also indicated its role in modulating the signaling of the glucocorticoid

receptor (GR), estrogen receptor (ESR), and vitamin D receptor (VDR) to restore bone

formation in glucocorticoid-induced osteoporosis.

Visualizations
Diagram 1: Signaling Pathways of Strontium in Bone
Cells
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Caption: Strontium signaling in bone cells.

Diagram 2: Experimental Workflow for a
Pharmacokinetic Study
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Caption: General workflow for a pharmacokinetic study.
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Conclusion
While direct and comprehensive data on the oral bioavailability and pharmacokinetics of

strontium gluconate is limited, the available evidence from intravenous studies and oral

studies of other strontium salts provides a solid foundation for understanding its behavior in the

body. Strontium gluconate is expected to have a moderate oral bioavailability, similar to other

organic strontium salts. Its pharmacokinetic profile is characterized by a long half-life and

significant uptake into bone tissue. The therapeutic effects of strontium are mediated through

complex signaling pathways that favorably shift the balance of bone remodeling towards bone

formation. Further research specifically investigating the oral pharmacokinetics of strontium
gluconate is warranted to fully elucidate its clinical potential and optimize its use in the

management of bone health.

To cite this document: BenchChem. [oral bioavailability and pharmacokinetics of strontium
gluconate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157204#oral-bioavailability-and-pharmacokinetics-of-
strontium-gluconate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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